molecular formula C18H20 B14614951 9H-Fluorene, 2-pentyl- CAS No. 60625-22-1

9H-Fluorene, 2-pentyl-

Cat. No.: B14614951
CAS No.: 60625-22-1
M. Wt: 236.4 g/mol
InChI Key: HPPGJFVUUCJYFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-Fluorene, 2-pentyl- is a high-value chemical reagent built upon the versatile fluorene scaffold, a tricyclic aromatic hydrocarbon known for its rigid, planar structure . This derivative is specifically functionalized with a pentyl chain at the 2-position, a modification designed to enhance solubility in organic solvents and fine-tune its electronic properties for advanced research applications . The fluorene core is a privileged structure in material science, particularly in the development of organic electronics . Researchers utilize fluorene and its derivatives as key building blocks in the synthesis of polymers and small molecules for organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and organic photovoltaics . The incorporation of a pentyl group can significantly influence the morphology and crystallinity of these materials, thereby impacting device performance and efficiency. Beyond material science, the 9H-fluorene structure serves as a precursor for synthesizing various fluorescent dyes and probes . Its structure can be engineered into donor-acceptor (D-π-A) or acceptor-acceptor (A-π-A) architectures, leading to compounds with large two-photon absorption (2PA) cross-sections, high fluorescent quantum yields, and substantial Stokes shifts . These properties make such derivatives exceptionally suitable for applications in two-photon fluorescence microscopy (2PFM), enabling high-resolution 3D bioimaging and diagnostic applications . Furthermore, the central methylene bridge (C9) of the fluorene system is weakly acidic (pKa ~ 22.6 in DMSO), allowing for deprotonation to form a stable, aromatic fluorenyl anion . This anionic species is a potent nucleophile, enabling further functionalization and the development of complex molecular structures and catalysts . This product, 9H-Fluorene, 2-pentyl-, is supplied as a high-purity compound intended for Research Use Only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60625-22-1

Molecular Formula

C18H20

Molecular Weight

236.4 g/mol

IUPAC Name

2-pentyl-9H-fluorene

InChI

InChI=1S/C18H20/c1-2-3-4-7-14-10-11-18-16(12-14)13-15-8-5-6-9-17(15)18/h5-6,8-12H,2-4,7,13H2,1H3

InChI Key

HPPGJFVUUCJYFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC2=C(C=C1)C3=CC=CC=C3C2

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of Substituted 9h Fluorene Systems

Spectroscopic Analysis for Elucidating Electronic and Molecular Structures

The precise characterization of the electronic and molecular structures of substituted fluorene (B118485) systems, such as 9H-Fluorene, 2-pentyl-, is foundational to understanding their properties and potential applications. A suite of advanced spectroscopic techniques is employed to probe these characteristics, each providing unique insights into the compound's architecture and behavior.

Electronic absorption spectroscopy is a critical tool for examining the π-conjugated system of fluorene derivatives. The absorption of ultraviolet and visible light promotes electrons from the ground state to higher energy excited states, with the absorption maxima (λmax) providing information about the energy gap of the π-system. The core 9H-fluorene molecule exhibits characteristic absorption bands in the UV region. nist.gov

Substitution on the fluorene ring can modulate these electronic transitions. While specific data for 2-pentyl-9H-fluorene is not extensively published, analysis of related fluorene derivatives shows that alkyl substitution at the C9 position generally has a minor impact on the electronic absorption spectrum, as the C9 carbon is not part of the aromatic π-system. However, substitution at positions like C2, as in the target molecule, directly influences the aromatic system. The introduction of an electron-donating alkyl group like pentyl is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted fluorene core due to subtle perturbations of the π-electron cloud. For instance, various fluorene derivatives show strong absorption bands between 300 and 400 nm. researchgate.netucf.edu

Table 1: Representative UV-Vis Absorption Maxima for Fluorene Systems

Compound λmax (nm) Solvent
9H-Fluorene 261, 289, 301 Not Specified
9H-Fluoren-9-one ~250, 290, 375 Not Specified
Phosphorylated Fluorene Derivative 308, 383 CH3CN

This table provides illustrative data from related compounds to demonstrate typical absorption ranges.

Photoluminescence (PL) and fluorescence spectroscopy reveal the emissive properties of molecules after they have been electronically excited. Fluorene and its derivatives are well-known for their strong fluorescence, often in the blue region of the spectrum, making them valuable in applications like organic light-emitting diodes (OLEDs). mdpi.com The emission wavelength, quantum yield (ΦF), and Stokes shift (the difference between the absorption and emission maxima) are key parameters derived from these studies.

The nature and position of substituents significantly influence the emission characteristics. mdpi.com An alkyl group at the C2 position is anticipated to subtly modify the emission properties of the fluorene core. Studies on various 9,9-dialkylfluorenes demonstrate high fluorescence quantum yields. nih.gov The emission spectra of some fluorene-based chromophores are sensitive to solvent polarity, though this effect is generally more pronounced with strong donor-acceptor substituents rather than simple alkyl groups. mdpi.comnih.gov For 2-pentyl-9H-fluorene, a significant solvatochromic shift is not expected, and it would likely exhibit a strong blue emission with a relatively small Stokes shift, characteristic of the rigid fluorene core. aatbio.com

Table 2: Illustrative Photoluminescence Data for Fluorene Derivatives

Compound/System Excitation λ (nm) Emission λ (nm) Stokes Shift (nm) Quantum Yield (ΦF)
Fluorene 261 302 41 Not specified
Symmetrical Fluorene Derivative (3) ~600 (2PA) Not Specified Not Specified Not Specified
Fluorene-based Dyes Varies Varies Large High

This table presents data from various fluorene systems to indicate typical emission properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for confirmation of the molecular structure of 2-pentyl-9H-fluorene.

For 2-pentyl-9H-fluorene, the ¹H NMR spectrum would display characteristic signals for the aromatic protons on the fluorene core, the methylene (B1212753) protons at the C9 position, and the protons of the pentyl chain. The aromatic region (typically δ 7.0-8.0 ppm) would show a complex splitting pattern due to the asymmetric substitution. The two protons at the C9 position would appear as a singlet around δ 3.9 ppm. The pentyl group would exhibit distinct signals for its CH₂, and CH₃ groups in the upfield region (δ 0.8-2.7 ppm).

The ¹³C NMR spectrum provides complementary information. It would show distinct resonances for each carbon atom, including the aromatic carbons, the C9 methylene carbon, and the five carbons of the pentyl chain. Data from related substituted fluorenes can be used to predict the approximate chemical shifts. nih.govresearchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 9H-Fluorene, 2-pentyl-

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic CH ~7.2-7.8 ~120-145
C9-H₂ ~3.9 ~37
Pentyl-CH₂ (α to ring) ~2.6 ~36
Pentyl-CH₂ (β) ~1.6 ~31
Pentyl-CH₂ (γ) ~1.3 ~22
Pentyl-CH₂ (δ) ~1.3 ~22

Note: These are predicted values based on data for fluorene and alkyl-substituted aromatic compounds. researchgate.netrsc.org

Photoelectron spectroscopy (PES), particularly ultraviolet photoelectron spectroscopy (UPS), is a powerful surface-sensitive technique used to directly measure the electronic structure of materials. researchgate.net It determines the energy levels of valence electrons, providing crucial values for the highest occupied molecular orbital (HOMO). By combining this data with the optical bandgap obtained from UV-Vis spectroscopy, the lowest unoccupied molecular orbital (LUMO) level can be estimated.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making it a valuable tool for structural confirmation. The IR spectrum of 2-pentyl-9H-fluorene would exhibit distinct absorption bands corresponding to its different structural components.

Key vibrational modes would include:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

Aliphatic C-H stretching: The pentyl group would show strong symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹.

Aromatic C=C stretching: These skeletal vibrations of the fluorene core appear in the 1600-1450 cm⁻¹ region.

Aliphatic C-H bending: Vibrations from the CH₂ and CH₃ groups of the pentyl chain are found around 1465 cm⁻¹ and 1375 cm⁻¹.

C-H out-of-plane bending: These bands in the 900-675 cm⁻¹ region are characteristic of the substitution pattern on the aromatic rings.

Experimental IR spectra for the fluorenyl anion have been investigated, providing insight into the fundamental vibrations of the core structure. researchgate.net

Table 4: Characteristic IR Absorption Frequencies for 2-pentyl-9H-fluorene

Vibrational Mode Typical Wavenumber (cm⁻¹)
Aromatic C-H stretch 3100-3000
Aliphatic C-H stretch 2960-2850
Aromatic C=C stretch 1600-1450
Aliphatic CH₂ bend ~1465
Aliphatic CH₃ bend ~1375

Data is based on standard IR correlation tables and spectra of related compounds like fluorene. nist.gov

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 9H-Fluorene, 2-pentyl-, the molecular formula is C₁₈H₂₀, giving a monoisotopic mass of approximately 236.1565 g/mol .

In an electron ionization (EI) mass spectrum, the compound would show a prominent molecular ion peak (M⁺˙) at m/z 236. The fragmentation pattern would be characteristic of an alkyl-substituted aromatic compound. A major fragmentation pathway would involve the cleavage of the pentyl chain. A significant peak would be expected at m/z 179, corresponding to the loss of a butyl radical (•C₄H₉), resulting in a stable benzylic-type cation. Another prominent peak would be at m/z 165, corresponding to the fluorenyl cation, formed by the loss of the entire pentyl group with a hydrogen rearrangement. The base peak in the spectrum of the parent 9H-fluorene is the molecular ion at m/z 166. nist.gov

Table 5: Predicted Key Fragments in the Mass Spectrum of 9H-Fluorene, 2-pentyl-

m/z Value Proposed Fragment Identity
236 [C₁₈H₂₀]⁺˙ Molecular Ion (M⁺˙)
179 [M - C₄H₉]⁺ Loss of butyl radical

Based on a comprehensive search of available scientific literature and chemical databases, the specific crystallographic data required to construct an article on "9H-Fluorene, 2-pentyl-" according to the provided outline is not publicly available.

Detailed information from single crystal X-ray diffraction, analyses of intermolecular interactions such as Hirshfeld surface analysis, and studies on the polymorphism of this specific compound have not been published or deposited in accessible databases. While a CAS number for the compound (60625-22-1) exists, this does not correspond to any available crystal structure data.

The provided search results contain crystallographic information for other, more complex fluorene derivatives which may also contain pentyl groups as part of larger substituents (e.g., 2,7-bis(4-pentylphenyl)-9,9-diethyl-9H-fluorene). However, per the strict instructions to focus solely on "9H-Fluorene, 2-pentyl-", this information cannot be used as a substitute.

Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the user's specified structure and content requirements for "9H-Fluorene, 2-pentyl-".

Computational and Theoretical Studies on 9h Fluorene, 2 Pentyl and Analogue Systems

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its extension, Time-Dependent DFT (TD-DFT), are quantum mechanical modeling methods used to investigate the electronic structure of many-body systems. They are instrumental in predicting various properties of fluorene (B118485) derivatives.

DFT and TD-DFT calculations are widely employed to predict the electronic transitions and optical properties of fluorene derivatives. rsc.orgrsc.org The absorption spectra of these compounds are typically characterized by π–π* transitions within the conjugated fluorene system. mdpi.com The position of the absorption maxima is influenced by the nature of the substituents attached to the fluorene core. mdpi.com For instance, the introduction of electron-donating or electron-withdrawing groups can lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption peak. ru.nl

The optical gap, which is the energy difference between the ground state and the first excited state, is a crucial parameter determining the electronic and optical properties of a material. TD-DFT calculations can provide reliable predictions of this gap. For fluorene derivatives, the optical gap is sensitive to the extent of π-conjugation; extending the conjugation length generally leads to a smaller optical gap. mdpi.com

Predicted Electronic Transition Data for Alkyl-Substituted Fluorene Analogues

Compound AnalogueSubstitution PatternPredicted λmax (nm)Transition Character
2,7-dialkylfluoreneSymmetrical alkyl substitution~350-380π–π
2-alkylfluoreneAsymmetrical alkyl substitution~340-370π–π

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals that play a key role in determining the electronic properties and reactivity of a molecule. taylorandfrancis.comwikipedia.org The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the energy of the LUMO is related to the electron affinity and indicates the ability to accept an electron. youtube.comyoutube.com

DFT calculations are a powerful tool for determining the energy levels and spatial distribution of the HOMO and LUMO. researchgate.netresearchgate.net In fluorene and its derivatives, the HOMO and LUMO are typically delocalized over the π-conjugated system. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, reactivity, and optical properties. semanticscholar.org A smaller HOMO-LUMO gap generally corresponds to a more reactive molecule and a lower energy electronic transition. scielo.org.mx The introduction of a pentyl group at the 2-position of the 9H-fluorene core is expected to have a modest effect on the HOMO and LUMO energy levels compared to unsubstituted fluorene, primarily through inductive effects.

Calculated HOMO-LUMO Energy Levels for Fluorene and an Alkyl-Substituted Analogue

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
9H-Fluorene-5.9 to -6.2-1.3 to -1.84.1 to 4.9
2,7-dialkylfluorene (analogue)-5.7 to -6.0-1.5 to -2.03.7 to 4.5

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) and their relative energies. organicchemistrytutor.comchemistrysteps.com For 9H-Fluorene, 2-pentyl-, the primary focus of conformational analysis would be the rotation around the single bond connecting the pentyl group to the fluorene ring. The fluorene core itself is a rigid and nearly planar structure. wikipedia.org

DFT calculations can be used to determine the potential energy surface for bond rotation and identify the most stable conformers. lumenlearning.comlibretexts.org The planarity of the fluorene system is crucial for its electronic properties, as it allows for effective π-orbital overlap and delocalization. The attachment of a flexible pentyl group is unlikely to significantly distort the planarity of the fluorene core. However, steric interactions between the pentyl chain and the fluorene ring could influence the preferred conformation of the alkyl group.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. arxiv.orgarxiv.org By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior of systems, such as conformational changes, diffusion, and interactions with other molecules.

For 9H-Fluorene, 2-pentyl-, MD simulations could be employed to investigate the dynamics of the pentyl chain. This would be particularly relevant in understanding the behavior of this molecule in different environments, such as in solution or in a polymer matrix. The simulations could reveal the preferred conformations of the pentyl group and the timescale of transitions between different conformations. In the context of polyalkylfluorenes, MD simulations have been used to study the dynamics of the alkyl side chains and their influence on the properties of the polymer. arxiv.orgarxiv.org These studies have shown that the length and flexibility of the alkyl chains can impact the packing and morphology of the material. arxiv.org

Quantitative Structure-Property Relationships (QSPR) in Alkyl-Substituted Fluorene Systems

Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. korea.ac.krresearchgate.net By developing mathematical models, QSPR can be used to predict the properties of new compounds without the need for experimental measurements.

In the context of alkyl-substituted fluorene systems, QSPR studies could be used to develop models that predict properties such as solubility, boiling point, or chromatographic retention times based on molecular descriptors. These descriptors can be derived from the molecular structure and can include constitutional, topological, and quantum-chemical parameters. For a series of alkyl-substituted fluorenes, descriptors such as the number of carbon atoms in the alkyl chain, molecular weight, and calculated electronic properties could be used to build a QSPR model. Such models can be valuable tools for the rational design of new fluorene derivatives with desired properties.

Theoretical Prediction of Nonlinear Optical (NLO) Properties, including Hyperpolarizability

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. ru.nlresearchgate.net These materials have potential applications in various technologies, including optical communications, data storage, and optical limiting. Fluorene derivatives have attracted significant interest as NLO materials due to their extended π-conjugated system. njit.edu

Theoretical calculations, particularly DFT, are instrumental in predicting the NLO properties of molecules. scielo.org.mxjmcs.org.mx A key parameter that characterizes the NLO response of a molecule is the hyperpolarizability (β). researchgate.netresearchgate.net DFT methods can be used to calculate the static and frequency-dependent hyperpolarizability of fluorene derivatives. nih.gov These calculations have shown that the magnitude of the hyperpolarizability is highly sensitive to the molecular structure. nih.gov For instance, the introduction of electron-donating and electron-accepting groups at appropriate positions on the fluorene core can significantly enhance the NLO response. rsc.orgrsc.org While a simple alkyl group like pentyl is not expected to lead to a large NLO response, theoretical studies on more complex substituted fluorenes provide a framework for understanding the structure-property relationships that govern NLO activity. ucf.edu

Calculated Hyperpolarizability for Fluorene Analogues

Compound AnalogueSubstitution PatternCalculated β (a.u.)
Unsubstituted Fluorene-Relatively low
Donor-Acceptor Substituted FluorenePush-pull systemSignificantly enhanced

Structure Function Relationships in 9h Fluorene, 2 Pentyl and Its Analogues

Influence of Alkyl Substituents on Electronic, Optical, and Electrochemical Properties

The introduction of alkyl substituents, such as a pentyl group at the C-2 position of the 9H-fluorene core, significantly modulates the molecule's fundamental electronic, optical, and electrochemical characteristics. These substituents, while not directly part of the π-conjugated system, exert influence through inductive effects and by modifying the intermolecular interactions in the solid state.

Alkyl groups are generally considered electron-donating. This characteristic can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Systematic studies on oligofluorenes have shown that while substitutions at the C9 position can have a substantial influence on electronic structures, substituents on the main fluorene (B118485) backbone also play a critical role. ntu.edu.tw For instance, the introduction of alkyl chains can raise the HOMO level, thereby reducing the ionization potential of the material. This tuning of frontier molecular orbital energies directly impacts the energy gap (HOMO-LUMO gap), which in turn governs the absorption and emission properties of the molecule. nih.gov

The optical properties, specifically the absorption and emission spectra, are strongly linked to the π-π* transitions within the fluorene moiety. mdpi.com The length and nature of alkyl substituents can cause shifts in these spectra. Extending the π-conjugation, for example, leads to a bathochromic (red) shift in the absorption peak. mdpi.com While a single pentyl group at the C-2 position may have a modest effect on the conjugation length itself, it influences the solid-state packing, which can lead to the formation of aggregates or excimers, resulting in altered emission characteristics compared to the isolated molecule in solution. mdpi.com

Electrochemical properties, such as oxidation and reduction potentials, are also sensitive to substitution. The electron-donating nature of the pentyl group can lower the oxidation potential, making the molecule easier to oxidize. This is a critical parameter for materials used in the hole-transporting layers of organic electronic devices. mdpi.com Studies on various fluorene derivatives have demonstrated that even subtle changes in molecular structure, such as the type of substituent, can significantly alter electrochemical behavior and reduce the energy gap. mdpi.com

PropertyInfluence of Alkyl SubstituentsExample EffectReference
HOMO Energy Level Electron-donating nature of alkyl groups tends to raise the HOMO energy level.Lower ionization potential, facilitating hole injection. ntu.edu.tw
LUMO Energy Level Less direct influence, but can be affected by changes in molecular conformation and inductive effects.Can be tuned by copolymerization with electron-accepting units. gatech.edu
Optical Band Gap Can be narrowed by raising the HOMO level.Red-shift in absorption and emission spectra. mdpi.com
Photoluminescence High efficiency is a characteristic of the fluorene core; alkyl groups enhance solubility and processability, preserving high solid-state efficiency.Blue emission is typical, but can be tuned across the visible spectrum via copolymerization. gatech.edu
Oxidation Potential Lowered due to the electron-donating effect of alkyl groups.Makes the material more suitable for hole-transport layers. mdpi.com

Impact of Substitution Pattern on Molecular Interactions and Crystal Packing

The substitution pattern of alkyl groups on the fluorene core is a determining factor in the supramolecular organization of the molecules in the solid state. The resulting crystal packing dictates crucial material properties, including charge carrier mobility and photoluminescence efficiency. The size and position of the pentyl group in 9H-Fluorene, 2-pentyl- influences the balance of intermolecular forces, such as π-π stacking, C-H···π interactions, and van der Waals forces. mdpi.com

In unsubstituted fluorene, molecules tend to arrange in a herringbone pattern. The introduction of substituents disrupts this packing. Long alkyl chains like pentyl increase the intermolecular distance, which can hinder π-π stacking between the fluorene cores. mdpi.com While this might be detrimental for charge transport along the stacking direction, it can be advantageous in other respects. For example, preventing close π-π stacking can reduce the formation of aggregates that often lead to luminescence quenching, thereby enhancing the solid-state emission quantum yield, a critical factor for OLED applications. unimi.it

The interplay of these noncovalent interactions determines the final crystal structure, which can range from layered assemblies to more complex three-dimensional networks. mdpi.commdpi.com Understanding and controlling these packing motifs through strategic placement of substituents is a key aspect of designing high-performance organic electronic materials.

Engineering Molecular Planarity and Extension of π-Conjugation

The planarity of the fluorene system is fundamental to its electronic properties, as it allows for maximum overlap of p-orbitals and efficient delocalization of π-electrons. The fluorene unit itself is inherently planar. mdpi.com However, bulky substituents, particularly at the C9 position, can introduce steric hindrance that may cause slight twisting of the biphenyl (B1667301) unit. mdpi.com Substituents at the 2-position, such as a pentyl group, are less likely to induce significant distortion of the fluorene core itself.

The primary strategy for extending π-conjugation in fluorene-based materials is not typically through simple alkyl substitution, but by incorporating other aromatic or unsaturated groups at reactive positions like C-2 and C-7. mdpi.comnih.gov For example, linking fluorene units into oligomers or polymers (polyfluorenes) dramatically extends the π-system, leading to significant red-shifts in absorption and emission and improved charge transport properties. gatech.edu

While the 2-pentyl group does not directly extend the π-system, its role is crucial. It imparts solubility to these larger, more rigid conjugated systems. Without such solubilizing alkyl chains, many oligofluorenes and polyfluorenes would be intractable, making them impossible to process into the thin films required for electronic devices. mdpi.com Therefore, the pentyl group is an enabling moiety, allowing for the practical application of materials with engineered, extended π-conjugation.

Furthermore, modifications at the C9 bridge from a tetrahedral sp³ carbon to a planar sp² carbon, creating dibenzofulvene derivatives, can significantly enhance planarity and π-conjugation across that position. mdpi.com This structural modification, combined with substitutions on the fluorene rings, provides a powerful toolset for tuning the electronic structure. Theoretical calculations have confirmed that maintaining planarity through structures like C-C triple bonds between the fluorene core and end units leads to substantial overlap of frontier molecular orbitals and smaller HOMO-LUMO gaps. mdpi.com

Correlation between Molecular Structure and Performance in Advanced Material Applications

The performance of 9H-Fluorene, 2-pentyl- and its analogues in advanced material applications like OLEDs and OFETs is a direct consequence of the structural and electronic properties discussed previously. princeton.eduprinceton.edu A clear correlation exists between the molecular structure and key device metrics such as efficiency, stability, and charge carrier mobility.

In OLEDs, the high photoluminescence efficiency and good thermal stability of the fluorene core are advantageous. mdpi.com The 2-pentyl group contributes by improving film morphology and preventing aggregation-induced quenching, leading to bright and efficient emission in the solid state. The electronic properties, tuned by the alkyl substituent, determine the color of the emitted light and the ease of charge injection. By copolymerizing alkyl-substituted fluorenes with other monomers, the emission color can be tuned across the entire visible spectrum, making them highly versatile for display applications. gatech.edu For instance, donor-π-acceptor designs incorporating fluorene units have been used to create materials with thermally activated delayed fluorescence (TADF), which can achieve nearly 100% internal quantum efficiency in OLEDs. unimi.itchemrxiv.org

In OFETs, the critical performance parameter is charge carrier mobility, which is highly dependent on the intermolecular electronic coupling and molecular packing in the thin film. The 2-pentyl substituent influences this by modifying the crystal packing. While long alkyl chains can increase the distance between conjugated cores, potentially lowering mobility, they also promote solution processability and can lead to well-ordered domains, which are beneficial for charge transport. The structure-property relationship is complex; an optimal balance must be struck between processability, morphological stability, and electronic coupling. princeton.edu Studies on fluorene-phenylene oligomers have shown that careful structural design can lead to materials with both high ionization potentials (conferring stability) and high charge carrier mobility. researchgate.net

The ability to systematically modify the fluorene structure, for example by choosing the length and position of alkyl chains like the pentyl group, provides a powerful method for establishing clear structure-property relationships and designing next-generation organic semiconductors. cam.ac.uk

Q & A

Q. What are the recommended methods for synthesizing 2-pentyl-substituted 9H-fluorene derivatives, and how can their purity be verified?

  • Methodological Answer : Synthesis of 2-pentyl-9H-fluorene derivatives can draw from gas-phase radical-radical reactions. For example, the reaction of benzyl (C₇H₇) and phenyl (C₆H₅) radicals under controlled conditions forms intermediates that rearrange into fluorene derivatives . To verify purity, combine mass spectrometry (MS) with fragmentation pattern analysis (e.g., NIST library comparisons for characteristic m/z peaks) and high-performance liquid chromatography (HPLC) with UV detection. For structural confirmation, use nuclear magnetic resonance (NMR) spectroscopy to analyze proton environments and substituent positions.

  • Key Data :

TechniquePurposeExample from Evidence
Radical ReactionsSynthesisFormation of 9H-fluorene via C₇H₇ + C₆H₅ radicals
GC-MSPurity verificationFragmentation patterns (e.g., m/z = 166 for 9H-fluorene)

Q. How can researchers characterize the crystal structure of 2-pentyl-9H-fluorene derivatives using X-ray diffraction?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Grow crystals via slow evaporation of a saturated solution in solvents like dichloromethane/hexane. Use the SHELX suite (SHELXT for structure solution and SHELXL for refinement) to process diffraction data . Focus on resolving substituent orientations and intermolecular interactions (e.g., C–H⋯O hydrogen bonds in 9H-fluorene carbaldehyde analogs) . Validate the model using R-factors and check for disorder in the pentyl chain using occupancy refinement.

  • Example Workflow :

Crystal growth: Optimize solvent system for slow nucleation.

Data collection: Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

Refinement: Apply restraints to flexible pentyl groups in SHELXL .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the reaction pathways of 2-pentyl-9H-fluorene formation in gas-phase synthesis?

  • Methodological Answer : Use ab initio methods (e.g., DFT with B3LYP/6-311++G(d,p)) to map potential energy surfaces (PES) for radical recombination pathways . Validate with Rice-Ramsperger-Kassel-Marcus (RRKM) theory to predict reaction kinetics under varying pressures. For example, the phenyl radical addition to the ortho position of benzyl radicals leads to 9H-fluorene via a singlet intermediate . Compare computed dipole moments (e.g., 0.53 D for 9H-fluorene) with experimental rotational spectra for validation .

  • Key Considerations :

  • Include spin-orbit coupling for radical intermediates.
  • Use Gaussian or ORCA software for PES exploration.
  • Benchmark against experimental photoionization efficiency (PIE) curves (e.g., m/z = 166 matches 9H-fluorene reference) .

Q. How can conflicting data from spectroscopic analyses of 2-pentyl-9H-fluorene derivatives be resolved?

  • Methodological Answer : Contradictions in NMR or MS data often arise from isomerism or impurities. For NMR:

Perform 2D experiments (COSY, HSQC, HMBC) to resolve overlapping signals.

Compare with fluorene derivatives in the Cambridge Structural Database (e.g., 9H-fluorene carbaldehyde, SAZQIT) .
For MS:

Use high-resolution MS (HRMS) to distinguish isobaric species.

Cross-reference with gas-phase synthesis mechanisms (e.g., diphenylmethane vs. fluorene intermediates at m/z = 168 vs. 166) .

  • Case Study :
    Discrepancies in m/z = 168 signals may arise from diphenylmethane (C₁₃H₁₂) co-eluting with 9H-fluorene. Use tandem MS (MS/MS) to isolate fragmentation pathways and confirm the dominant product .

Methodological Tools & Resources

  • Structural Databases :
    • Cambridge Structural Database (CSD) for fluorene analogs (e.g., HAPROF, HAPRUL) .
    • NIST Chemistry WebBook for reference spectra .
  • Software :
    • SHELX for crystallography .
    • Gaussian/ORCA for computational modeling .

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